Carfilzomib (2S,4S)-Diol is a derivative of Carfilzomib, a potent proteasome inhibitor primarily utilized in the treatment of multiple myeloma, a type of blood cancer. Carfilzomib acts by irreversibly binding to the active sites of the 20S proteasome, thereby inhibiting its function and leading to the accumulation of misfolded proteins within cells. This mechanism not only induces apoptosis in cancer cells but also disrupts various cellular processes essential for tumor growth and survival .
Carfilzomib (2S,4S)-Diol is classified as an epoxyketone proteasome inhibitor. It falls under the category of antineoplastic agents and is specifically indicated for patients with relapsed or refractory multiple myeloma. The compound is commercially available under the brand name Kyprolis® and is administered via intravenous infusion .
The synthesis of Carfilzomib (2S,4S)-Diol involves several steps starting from amino acid derivatives. Key steps include:
Industrial production methods are optimized for yield and purity, often employing advanced purification techniques such as chromatography and crystallization to meet regulatory standards .
The molecular formula for Carfilzomib (2S,4S)-Diol is with a molecular weight of approximately 774.39 g/mol. The compound's structure features a complex arrangement with multiple chiral centers, contributing to its specificity as a proteasome inhibitor. The InChI representation is:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy .
Carfilzomib (2S,4S)-Diol can undergo several chemical reactions:
Common reagents involved in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Controlled conditions such as temperature and pH are crucial to achieving desired outcomes in these reactions .
Carfilzomib (2S,4S)-Diol operates by irreversibly binding to the N-terminal threonine residues at the active sites of the 20S proteasome. This binding inhibits proteasome activity and leads to protein accumulation within cells. The compound primarily affects the ubiquitin-proteasome pathway, which is vital for maintaining cellular protein homeostasis. Consequently, this disruption results in apoptosis of cancer cells due to stress from protein overload .
Data regarding hygroscopicity and partition coefficients are also relevant for understanding the behavior of Carfilzomib (2S,4S)-Diol in biological systems .
Carfilzomib (2S,4S)-Diol has significant applications across various fields:
The continued investigation into Carfilzomib (2S,4S)-Diol's properties and mechanisms will likely enhance its therapeutic applications and understanding within the scientific community.
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2